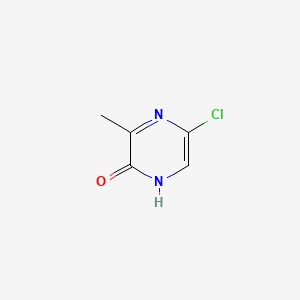
5-chloro-3-methylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-3-methylpyrazin-2(1H)-one is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula: C6H6ClN3O
- Molecular Weight: 173.58 g/mol
The compound features a pyrazinone core with a chlorine substituent at the 5-position and a methyl group at the 3-position, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research indicates that derivatives of pyrazinones exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for these compounds suggest strong efficacy in inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 25 | M. tuberculosis |
| 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | 25 | M. tuberculosis |
| 6-(Octylamino)-pyrazine-2-carboxamide | 1.56 | M. kansasii |
The data indicates that structural modifications can enhance antimicrobial activity, emphasizing the role of lipophilicity and substituent positioning on the pyrazine ring .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A study focusing on pyrazolol derivatives reported that certain compounds demonstrated significant antioxidant and anticancer activities, suggesting that modifications to the pyrazine structure could yield compounds with enhanced therapeutic effects .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Receptor Interaction: The chlorine atom's presence may facilitate interactions with biological receptors, enhancing binding affinity and efficacy.
Study on Antimycobacterial Activity
In a comparative study of various pyrazine derivatives, this compound was included among several candidates tested for antimycobacterial activity. The study found that this compound exhibited notable activity against M. tuberculosis, with an MIC comparable to other leading candidates in its class .
Investigation into Anticancer Properties
Another investigation assessed the anticancer potential of structurally related compounds in vitro. Results indicated that pyrazine derivatives could significantly reduce viability in several cancer cell lines, including breast and colon cancer cells. The study concluded that further development of these compounds could lead to new anticancer therapies .
特性
IUPAC Name |
5-chloro-3-methyl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYCJIAXZWJQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CNC1=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677826 |
Source


|
| Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-18-0 |
Source


|
| Record name | 5-Chloro-3-methyl-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105985-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













